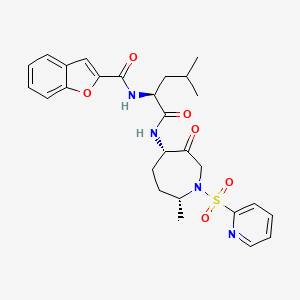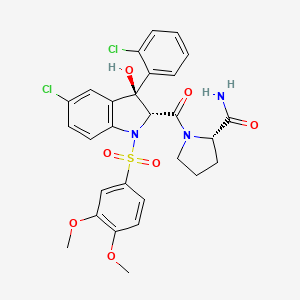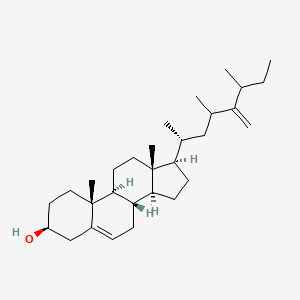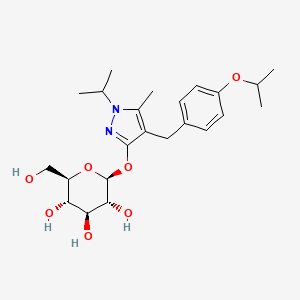
Rilapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rilapine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Rilapine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Rilapine is extensively used in scientific research, particularly in the fields of:
Chemistry: To study its chemical properties and reactions.
Biology: To understand its effects on biological systems, particularly the central nervous system.
Medicine: To explore its potential therapeutic applications in treating neurological disorders.
Industry: As a reference compound in the development of new antipsychotic drugs.
Mechanism of Action
The exact mechanism of action of Rilapine is not fully understood. it is known to block the reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H1 and H2 receptors . This multifaceted mechanism contributes to its antipsychotic effects and its potential use in treating neurological disorders .
Comparison with Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Fluperlapine: Known for its high affinity for dopamine receptors.
Melperone: Used in the treatment of schizophrenia.
Risperidone: A selective blocker of dopamine D2 receptors and serotonin 5-HT2 receptors.
Uniqueness of Rilapine: this compound’s high affinity for 5-HT6 receptors and its unique combination of anticholinergic and antihistaminic activities make it distinct from other antipsychotic compounds. Its multifaceted mechanism of action and potential therapeutic applications in neurological disorders highlight its uniqueness in the field of antipsychotic research .
Properties
CAS No. |
79781-95-6 |
|---|---|
Molecular Formula |
C22H20ClN3 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
(2Z)-2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile |
InChI |
InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3/b20-8- |
InChI Key |
UJCYUJOQBXHJFH-ZBKNUEDVSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42 |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)/C(=C/C#N)/C4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42 |
Appearance |
Solid powder |
Key on ui other cas no. |
79781-95-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rilapine; Rilapinum; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















